molecular formula C25H25NO2 B14888184 [(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol

[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol

Cat. No.: B14888184
M. Wt: 371.5 g/mol
InChI Key: HIDDPUDMYMCTNU-OTKIHZFJSA-N
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Description

[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[310]hexan-1-yl]methanol is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the tritylamino group and the hydroxymethyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The tritylamino group can be reduced to form a primary amine.

    Substitution: The tritylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the tritylamino group would yield a primary amine.

Scientific Research Applications

[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol involves its interaction with specific molecular targets. The tritylamino group can interact with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol can be compared with other similar compounds, such as:

    [(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]ethanol: This compound has an ethyl group instead of a hydroxymethyl group, which can affect its reactivity and binding properties.

    [(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]amine: This compound lacks the hydroxymethyl group, which can influence its solubility and interaction with molecular targets.

The uniqueness of [(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol

InChI

InChI=1S/C25H25NO2/c27-18-24-17-22(16-23(24)28-24)26-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23,26-27H,16-18H2/t22-,23?,24-/m0/s1

InChI Key

HIDDPUDMYMCTNU-OTKIHZFJSA-N

Isomeric SMILES

C1[C@@H](C[C@@]2(C1O2)CO)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1C(CC2(C1O2)CO)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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